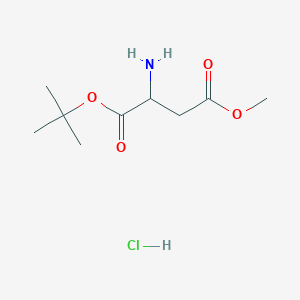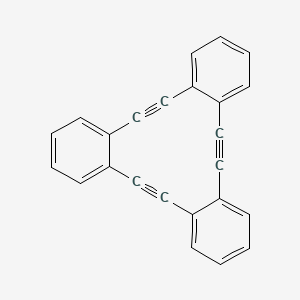
Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- is a complex organic compound with the molecular formula C24H12 and a molecular weight of 300.3521 . This compound is characterized by its unique structure, which includes three benzene rings fused to a cyclododecene ring with six dehydrogenated positions. It is also known for its planar conjugated hydrocarbon structure, which contributes to its interesting electronic and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- typically involves the dehydrogenation of precursor compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the desired structure. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the application of heat to facilitate the dehydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- .
Chemical Reactions Analysis
Types of Reactions
Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the dehydrogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydrogenated derivatives with reduced dehydrogenated positions.
Substitution: Substituted derivatives with various functional groups attached to the benzene rings.
Scientific Research Applications
Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- has several scientific research applications, including:
Chemistry: Used as a model compound for studying conjugated hydrocarbon systems and their electronic properties.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- involves its interaction with molecular targets through its conjugated hydrocarbon structure. This interaction can lead to the formation of charge transfer species and the emission of light through photophysical processes. The compound’s planar structure allows for efficient π-π stacking interactions, which are crucial for its function in various applications .
Comparison with Similar Compounds
Similar Compounds
Dehydrobenzoannulene Derivatives: Compounds such as 5,6,11,12,17,18-hexadehydro-2,3,8,9,14,15-hexakis(4-methoxycarbonylphenyl)tribenzo(a,e,i)cyclododecene and 5,6,11,12,17,18-hexadehydro-2,3,8,9,14,15-hexakis(4-carboxyphenyl)tribenzo(a,e,i)cyclododecene.
Hexaethynyltribenzo(a,e,i)cyclododecene: A derivative with ethynyl groups that exhibits high organization enforced by chelating alkyne C–H···O hydrogen bonding.
Uniqueness
Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- is unique due to its specific dehydrogenated positions and its ability to form stable charge transfer species. Its planar conjugated structure also distinguishes it from other similar compounds, making it a valuable model for studying electronic and photophysical properties .
Properties
CAS No. |
5385-26-2 |
|---|---|
Molecular Formula |
C24H12 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaen-2,10,18-triyne |
InChI |
InChI=1S/C24H12/c1-2-8-20-15-16-22-10-5-6-12-24(22)18-17-23-11-4-3-9-21(23)14-13-19(20)7-1/h1-12H |
InChI Key |
FYTAWGCRZIWNOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C#CC3=CC=CC=C3C#CC4=CC=CC=C4C#CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


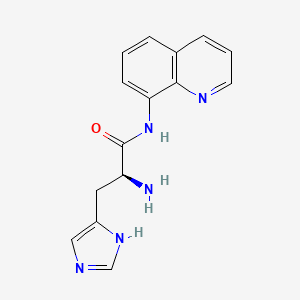
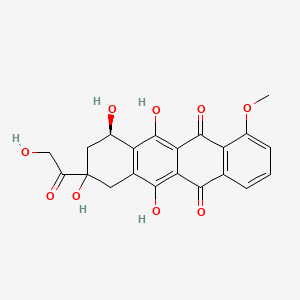
![6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13384361.png)
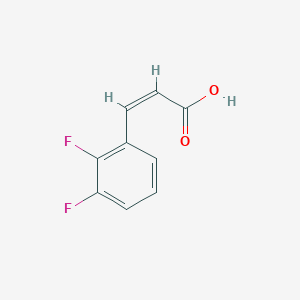
![6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B13384365.png)
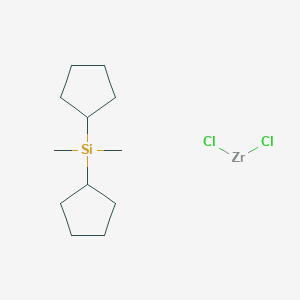
![tert-butyl N-[(E)-[amino-(4-methylphenyl)methylidene]amino]carbamate](/img/structure/B13384379.png)
![Methyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B13384385.png)

![N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B13384395.png)
![tert-butyl N-[(E)-[amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13384396.png)
![27-Methyl-14-propan-2-yl-18-aza-8-azoniapentacyclo[13.12.0.02,12.03,8.019,24]heptacosa-1,3,5,7,12,14,19,21,23,25-decaene](/img/structure/B13384397.png)
